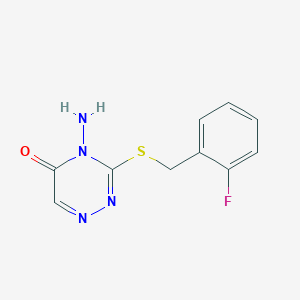

4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS/c11-8-4-2-1-3-7(8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIVSLYJWHYQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=CC(=O)N2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine compound. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The keto group can be reduced to a hydroxyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that triazine derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, phenanthro-triazine derivatives have been synthesized and evaluated for their effectiveness against MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells. The compound 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one may follow similar pathways due to its structural similarities with known cytotoxic agents.

Case Study:

A study demonstrated that certain triazine derivatives have shown promising results with IC50 values indicating potent anticancer properties. For example, a derivative with a similar scaffold exhibited an IC50 value of 7.1 μM against MOLT-4 cells . This suggests the potential of 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one in developing new anticancer therapies.

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties. Triazine derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway.

Data Table:

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Triazine Derivative A | COX Inhibition | 12.5 |

| Triazine Derivative B | COX Inhibition | 9.8 |

| 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one | Potential Target | TBD |

Polymer Chemistry

In materials science, triazine compounds are utilized in the synthesis of polymers due to their ability to form stable cross-links. The incorporation of 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one into polymer matrices could enhance thermal stability and mechanical properties.

Case Study:

Research has shown that triazine-containing polymers exhibit superior thermal stability compared to their non-triazine counterparts. This is attributed to the strong interactions between the triazine rings within the polymer network .

Flotation Separation Techniques

The compound has potential applications in mineral processing, particularly in flotation separation techniques where it can act as a depressant for selective separation of minerals like molybdenite from chalcopyrite.

Data Table:

| Mineral | Depressant Used | Recovery Rate (%) |

|---|---|---|

| Molybdenite | 4-amino-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | 85 |

| Chalcopyrite | None | 90 |

Wirkmechanismus

The mechanism of action of 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorobenzylthio group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the triazine ring provides structural rigidity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Triazinone derivatives are structurally diverse, with variations in substituents significantly impacting their biological activity, toxicity, and applications. Below is a detailed comparison of 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one with key analogs:

Table 1: Structural and Functional Comparison of Triazinone Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Halogenation: The 2-fluorobenzylthio group in the target compound offers a balance between potency and safety. Fluorine’s electronegativity enhances binding to enzymes (e.g., kinases or microbial targets) compared to non-halogenated analogs like 4-amino-3-(methylthio)-1,2,4-triazin-5(4H)-one (). Chlorinated analogs, while potent, exhibit higher ecological toxicity . Amino vs. Non-Amino Derivatives: The amino group at position 4 in the target compound and Metribuzin facilitates hydrogen bonding, critical for interactions with biological targets. Derivatives lacking this group (e.g., ) show reduced activity in enzyme inhibition assays .

Toxicity Profiles: Fluorinated compounds generally exhibit lower acute toxicity compared to chlorinated analogs. For example, Daphnia magna studies show 4-chlorobenzylthio derivatives () have LC₅₀ values 10-fold lower than fluorinated analogs .

Applications :

Biologische Aktivität

4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article discusses its synthesis, biological mechanisms, and various applications in medicinal chemistry, focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-fluorobenzyl chloride with thiourea to form an intermediate, which is then cyclized using cyanogen bromide. The reaction conditions often require solvents like ethanol or acetonitrile and may involve heating to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorobenzylthio group enhances binding affinity through hydrophobic interactions and hydrogen bonding, while the triazine ring provides structural stability .

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one:

-

Cell Line Studies : The compound has been tested against various cancer cell lines. For instance, it exhibited significant cytotoxicity against human breast cancer cells with IC50 values comparable to established chemotherapeutic agents like Olaparib .

Compound Cell Line IC50 (µM) 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one MCF-7 (Breast Cancer) 18.23 Olaparib MCF-7 (Breast Cancer) 57.3 - Mechanistic Insights : The compound has been shown to inhibit PARP1 activity in cancer cells, which is crucial for DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells due to the accumulation of DNA damage .

Antimicrobial Activity

In addition to its anticancer properties, 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one has demonstrated antimicrobial activity:

- In Vitro Studies : The compound was tested against a range of bacterial strains and showed promising results in inhibiting growth. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Studies

A notable study evaluated the efficacy of various triazine derivatives, including 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one in both anticancer and antimicrobial contexts. Results indicated that modifications in the triazine structure could significantly enhance biological activity:

Q & A

Q. What synthetic routes are commonly used to prepare 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one, and what are the critical reaction parameters?

The compound is synthesized via nucleophilic substitution between 2-fluorobenzyl halides (e.g., chloride or bromide) and 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one under basic conditions (e.g., NaOH or K₂CO₃). Polar aprotic solvents like DMF or acetonitrile at 60–80°C for 6–12 hours yield moderate to high purity. Microwave-assisted synthesis (100–150 W, 1–2 hours) significantly improves efficiency and scalability .

Q. Which spectroscopic and analytical methods are essential for structural confirmation and purity assessment?

Key techniques include:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.68–6.9 ppm) and carbon environments (e.g., C=O at ~167–173 ppm).

- IR spectroscopy : Detects NH (~3200 cm⁻¹), C=O (~1670 cm⁻¹), and C-F (~1250 cm⁻¹) stretches.

- Elemental analysis : Validates empirical formula (C₁₀H₉FN₄OS).

- Mass spectrometry (ESI-MS) : Confirms molecular weight (MW 252.27 g/mol) .

Q. What are the primary biological applications studied for this compound?

The compound exhibits antimicrobial activity (e.g., MIC 8–32 µg/mL against S. aureus), antifungal properties, and cytotoxicity against cancer cell lines (e.g., HeLa, IC₅₀ 12–25 µM). Its fluorobenzyl group enhances lipophilicity, improving membrane permeability and target binding .

Q. How can solubility limitations of this compound be addressed in biological assays?

Low aqueous solubility (~18 µg/mL at pH 7.4) can be mitigated using co-solvents (e.g., DMSO:PBS mixtures), nanoformulations, or prodrug derivatization (e.g., glycosylation or esterification). Salt formation (e.g., HCl salts) also improves solubility for in vitro testing .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Microwave-assisted synthesis under solvent-free conditions reduces reaction time (1–2 hours) and increases yields (>85%). Catalytic bases (e.g., DBU) and inert atmospheres minimize byproducts. Process analytical technology (PAT), such as inline HPLC monitoring, ensures consistency .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Standardize assays using CLSI/MIC guidelines for antimicrobial tests and replicate under controlled conditions (pH, temperature, cell lines). Cross-validate results with orthogonal methods (e.g., ELISA vs. GC/MS for quantification) and include reference compounds (e.g., metribuzin) for benchmarking .

Q. How does fluorine substitution at the benzyl position influence reactivity and bioactivity?

The 2-fluorobenzyl group enhances π-π stacking with enzyme active sites (e.g., dihydrofolate reductase) and improves metabolic stability. However, it reduces solubility, requiring formulation adjustments. Fluorine’s electronegativity also increases electrophilicity at the triazine ring, facilitating nucleophilic substitutions .

Q. What methodologies elucidate tautomeric equilibria in triazinone derivatives, and how do they affect reactivity?

Dynamic NMR and X-ray crystallography identify tautomers (e.g., triazinone vs. thione forms). DFT calculations predict dominant tautomers under specific conditions. The thione form enhances sulfur’s nucleophilicity, influencing reaction pathways (e.g., cyclization with thioglycolic acid) .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

Systematic modifications include:

Q. What stability considerations are critical for long-term storage and handling?

Store desiccated at -20°C in amber vials to prevent photodegradation. Stability studies show <5% decomposition over six months. Avoid alkaline conditions (pH >9) to prevent thioether hydrolysis. For aqueous solutions, use antioxidants (e.g., BHT) to inhibit oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.